4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid is a complex organic compound with a unique structure that includes a fluorenone moiety and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid typically involves multiple steps, starting with the preparation of the fluorenone derivative. The fluorenone derivative is then subjected to a series of reactions, including amination and enone formation, to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid can undergo various types of chemical reactions, including:
Oxidation: The enone group can be oxidized to form different products.
Reduction: The fluorenone moiety can be reduced to form fluorenol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enone group can lead to the formation of carboxylic acids, while reduction of the fluorenone moiety can yield fluorenol derivatives .
Scientific Research Applications
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenone moiety can interact with hydrophobic pockets in proteins, while the enone group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(7-fluoro-9-oxo-9H-fluoren-2-yl)acetamide: This compound shares the fluorenone moiety but lacks the enone functional group.
Acetamide,N-(6-fluoro-9-oxo-9H-fluoren-2-yl): Another similar compound with a fluorenone moiety but different substituents.
Uniqueness
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid is unique due to the presence of both the fluorenone and enone functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H10FNO4 |
---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
(E)-4-[(7-fluoro-9-oxofluoren-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H10FNO4/c18-9-1-3-11-12-4-2-10(19-15(20)5-6-16(21)22)8-14(12)17(23)13(11)7-9/h1-8H,(H,19,20)(H,21,22)/b6-5+ |
InChI Key |
RDYCKZHXTUXBGI-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C(=O)C3=C2C=CC(=C3)F |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)C3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.